![molecular formula C10H17N5O2 B363390 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 786660-61-5](/img/structure/B363390.png)
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one, also known as MET, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
Target of Action
The primary target of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . This protein plays a crucial role in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It has an IC50 value of 0.4 nM for wild-type RET . It also effectively inhibits some common RET oncogenic mutations .
Biochemical Pathways
Pralsetinib specifically inhibits the RET signaling pathway . This pathway is involved in cell growth and differentiation. By inhibiting this pathway, Pralsetinib can effectively suppress the proliferation of cells with RET mutations .
Pharmacokinetics
It is known that it has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM) . Its solubility in water is less than 0.1 mg/mL .
Result of Action
In vitro studies have shown that Pralsetinib can effectively inhibit the growth of cancer cells with RET mutations . In vivo, it can effectively inhibit various RET mutations and fusion-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts .
Action Environment
The action of Pralsetinib is influenced by various environmental factors. For example, its solubility and stability can be affected by the solvent used
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one in lab experiments is its ability to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in real-time. Additionally, 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one has been found to be relatively non-toxic and stable, making it a useful tool for long-term studies. However, one limitation of using 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is that it can only be used to study proteins that contain the specific amino acid residue that 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one binds to. Additionally, the fluorescent tag may interfere with the function of the protein being studied, leading to potential artifacts in the data.
Future Directions
There are many potential future directions for research involving 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one. One area of interest is the development of new fluorescent probes based on the structure of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one. These probes could be used to study a wider range of proteins and improve the accuracy of protein labeling. Additionally, 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one could be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to gain a more complete understanding of protein structure and function. Finally, 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one could be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one involves the reaction of 6-methyl-3-amino-1,2,4-triazin-5(4H)-one with 2-chloroethylmorpholine in the presence of a catalyst. The resulting product is purified through a series of chromatography and recrystallization steps to obtain pure 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one.
Scientific Research Applications
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one has been studied extensively for its potential applications in scientific research. One of the primary uses of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is as a tool for studying protein-protein interactions. 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one can be used to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in real-time. This technique has been used to study a wide range of proteins, including enzymes, receptors, and transcription factors.
properties
IUPAC Name |
6-methyl-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one |
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